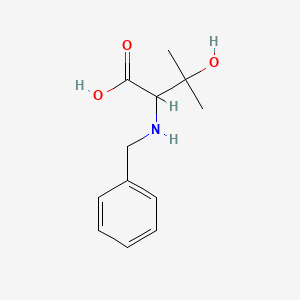

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid

Overview

Description

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Dermatology and Cosmetics

Hydroxy acids, including compounds similar to 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid, are crucial in dermatology and cosmetic formulations for their beneficial effects on the skin. These compounds, found in a variety of cosmetic and therapeutic formulations, serve multiple roles such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their mechanisms, while still requiring more clarification, include effects on melanogenesis and tanning, highlighting their importance in cosmetic formulations as well as in dermatologic applications. The safety evaluation of these formulations, especially their prolonged use on sun-exposed skin, is of special emphasis, indicating a complex interaction between cosmetic applications and dermatological health (Kornhauser, Coelho, & Hearing, 2010).

Antimicrobial and Preservative Properties

Parabens, structurally related to this compound, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. Despite being considered emerging contaminants, their antimicrobial properties are leveraged in various consumer products to prevent spoilage. The ubiquitous presence of parabens in the environment, especially in aquatic environments, underscores their broad application but also calls for a deeper understanding of their biodegradability and potential health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Significance

The pharmacological relevance of compounds related to this compound is evident in their potential for drug development. Benzoic acid derivatives, for instance, are explored for their abilities to improve gut functions, including digestion, absorption, and microbial balance, highlighting the potential for new therapeutic agents that modulate gut physiology (Mao, Yang, Chen, Yu, & He, 2019).

Chemical Synthesis and Drug Development

The synthesis and application of chemical compounds akin to this compound are crucial in creating new pharmaceuticals. Salicylic acid derivatives, for example, have been researched for their anti-inflammatory and analgesic properties, aiming to develop alternatives to existing drugs with fewer side effects. Such research not only advances drug development but also contributes to our understanding of molecular mechanisms underlying health and disease (Tjahjono et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

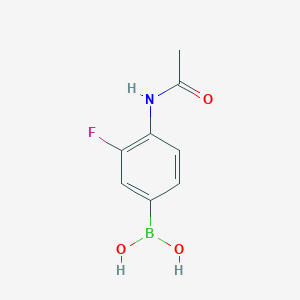

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, might be involved . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, the hydrogen isotope ratios of amino acids in all organisms are substantially fractionated relative to growth water, hinting at rich biochemical information encoded in such signals .

Pharmacokinetics

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

It’s known that indole derivatives, which have a similar structure, show various biologically vital properties .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Properties

IUPAC Name |

2-(benzylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSUZMYXBIGTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

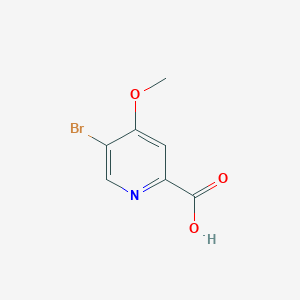

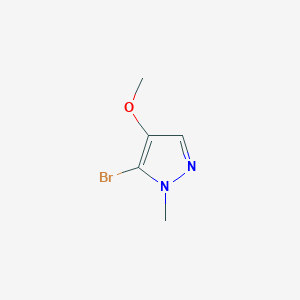

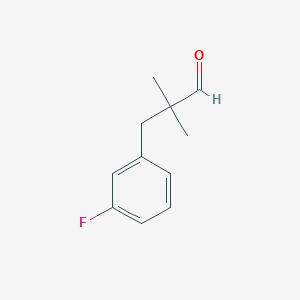

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)